Product packaging for 4-Chloro-7-fluoro-3-nitroquinoline(Cat. No.:CAS No. 1027209-77-3)

4-Chloro-7-fluoro-3-nitroquinoline

Cat. No.: B2433811
CAS No.: 1027209-77-3
M. Wt: 226.59
InChI Key: DZZSBQQWHIHBAY-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3-nitroquinoline (CAS 1027209-77-3) is a high-purity fluorinated quinoline derivative employed as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features multiple electron-withdrawing groups, making it a versatile building block for the construction of more complex molecular architectures, particularly through nucleophilic substitution at the 4-chloro position. This chemical scaffold is of significant research interest in the development of novel anticancer agents. Scientific studies have identified the 3-nitroquinoline structure as a promising core for creating epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . These inhibitors are actively investigated for their potential antiproliferative effects against various human carcinoma cell lines, including epidermoid carcinoma and breast cancer models that overexpress EGFR . Specifications: • CAS Number: 1027209-77-3 • Molecular Formula: C 9 H 4 ClFN 2 O 2 • Molecular Weight: 226.59 g/mol • Storage: Sealed in dry conditions, stored in a freezer at -20°C or below Safety Information: Handle with appropriate precautions. This compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClFN2O2 B2433811 4-Chloro-7-fluoro-3-nitroquinoline CAS No. 1027209-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-fluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-6-2-1-5(11)3-7(6)12-4-8(9)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZSBQQWHIHBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Chloro 7 Fluoro 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for this molecule. sigmaaldrich.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. sigmaaldrich.commdpi.com The presence of strong electron-withdrawing groups is essential for stabilizing this intermediate and facilitating the reaction. labcompare.com

The chlorine atom at the C-4 position of 4-Chloro-7-fluoro-3-nitroquinoline is highly susceptible to nucleophilic aromatic substitution. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group located at the adjacent C-3 position. This specific arrangement significantly lowers the electron density at the C-4 carbon, making it highly electrophilic and prone to attack by a wide range of nucleophiles.

While direct studies on this compound are not abundant, the reactivity can be inferred from analogous systems. For instance, studies on 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, which also possesses a C-4 chloro group activated by a C-3 nitro group, have shown that the chloro substituent is readily displaced. researchgate.net This compound undergoes successful substitution reactions with various nucleophiles, including sodium azide, amines (like aniline (B41778) and piperidine), thiophenol, and the carbanion of malononitrile, under mild conditions. researchgate.net This suggests that this compound would react similarly.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. However, the relative reactivity can be influenced by the substrate, nucleophile, and reaction conditions. pharmaffiliates.commdpi.com In the context of the quinoline ring, the C-4 position is particularly activated, and the chloro group serves as an effective leaving group for the synthesis of diverse 4-substituted quinoline derivatives. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on a C-4 Chloro, C-3 Nitro Quinoline System
NucleophileReagent ExampleProduct TypeReference
AzideSodium Azide (NaN₃)4-Azido-3-nitroquinoline researchgate.net
AminesAniline, Piperidine4-Amino-3-nitroquinolines researchgate.net
ThiolatesThiophenol4-(Phenylthio)-3-nitroquinoline researchgate.net
CarbanionsMalononitrile2-(3-Nitroquinolin-4-yl)malononitrile researchgate.net

This table is based on the reactivity of the analogous compound 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

The nitro group is paramount to the reactivity of the quinoline system towards nucleophiles. As one of the most powerful electron-withdrawing groups, it activates the aromatic ring for SNAr reactions through both inductive and resonance effects. labcompare.com

When positioned ortho or para to a leaving group, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex by delocalizing it onto its oxygen atoms. sigmaaldrich.commdpi.comatlantis-press.com In this compound, the nitro group is ortho (at C-3) to the chloro leaving group (at C-4). This proximity allows for maximal resonance stabilization of the transition state, drastically lowering the activation energy and accelerating the rate of nucleophilic attack at the C-4 position. labcompare.comnih.gov

This activating effect is so pronounced that it often directs the regioselectivity of the substitution. Even if other potential leaving groups are present, the one positioned ortho or para to the nitro group will be preferentially substituted. labcompare.com The stabilization of the negatively charged intermediate by the nitro group is a critical factor that makes these reactions feasible under relatively mild conditions. atlantis-press.com

Beyond the substitution of halogens, nitro-activated aromatic systems can undergo Vicarious Nucleophilic Substitution of Hydrogen (VNS). chemicalbook.com This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group at the nucleophilic center (e.g., chloromethyl phenyl sulfone). google.com

The VNS mechanism involves the addition of the nucleophile to an electron-deficient carbon atom bearing a hydrogen, followed by a base-induced β-elimination of a small molecule (like HCl) from the intermediate adduct. chemicalbook.comgoogle.com Nitroquinolines are excellent substrates for VNS reactions. atlantis-press.comsigmaaldrich.com The strong electron-withdrawing nitro group activates the ring, and substitution typically occurs at positions ortho or para to it. nih.gov

For a molecule like this compound, VNS could potentially compete with the SNAr of the C-4 chloro group. Research has shown that VNS can often proceed much faster than the conventional SNAr of a halogen in a similarly activated position. atlantis-press.comnih.gov However, the outcome is dependent on the specific nucleophile, the substrate, and the reaction conditions. The presence of the C-4 chloro group might lead to a mixture of products from both SNAr and VNS pathways, or one might predominate. atlantis-press.com

Transformations of the Nitro Group

The nitro group is not only a powerful activating group but also a versatile functional group that can be transformed into other functionalities, most notably an amino group.

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This reaction opens up a vast array of subsequent derivatization possibilities. A variety of methods are available for the reduction of aromatic nitro compounds, many of which are highly chemoselective and tolerate sensitive functional groups like halogens. sigmaaldrich.com

The conversion of this compound to 3-amino-4-chloro-7-fluoroquinoline can be achieved using several established protocols. This method is suitable for various nitroquinolines and tolerates the presence of halogen atoms. atlantis-press.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds
Reagent/SystemConditionsNotesReference
Fe / NH₄Cl or AcOHAqueous or alcoholic solvent, heatClassic, inexpensive, and effective method. sigmaaldrich.com
SnCl₂·2H₂OHCl, ethanolA common and reliable laboratory method. atlantis-press.com
H₂ / CatalystPd/C, PtO₂Catalytic hydrogenation; can sometimes lead to dehalogenation. sigmaaldrich.com
Sodium Dithionite (Na₂S₂O₄)Biphasic or aqueous systemMild reducing agent. sigmaaldrich.com
Zinc (Zn) DustAqueous, mild conditions"Green" protocol, tolerates a wide range of functionalities. sigmaaldrich.com

The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the quinoline ring or hydrodehalogenation (replacement of Cl or F with H). Reagents like iron powder in the presence of an acid or ammonium (B1175870) chloride, or stannous chloride, are often preferred for their selectivity. atlantis-press.comsigmaaldrich.com

The formation of the 3-amino-4-chloro-7-fluoroquinoline scaffold provides a nucleophilic amino group that is a key site for further molecular elaboration. This amino group can readily undergo a variety of common transformations, allowing for the synthesis of a diverse library of compounds.

Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in medicinal chemistry to introduce a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation and Arylation: N-alkylation or N-arylation through reactions with alkyl halides or through cross-coupling reactions like the Buchwald-Hartwig amination, although the latter may be complicated by the presence of the C-4 chloro group.

Formation of Heterocycles: The amino group can serve as a key component in the construction of new fused heterocyclic rings.

For example, studies on related aminoquinolines have demonstrated straightforward acylation to prepare extensive libraries of carboxamides for biological screening. Similarly, N-alkylation of other aminochloroquinolines has been successfully performed to generate novel analogues. These examples highlight the synthetic utility of the amino group for creating structural diversity.

Reactivity of the Fluoro Substituent in Substituted Quinolines

The fluorine atom at the 7-position of the quinoline ring is generally the least reactive of the halogens in nucleophilic aromatic substitution (SNAr) reactions. This is due to the high strength of the C-F bond. However, the presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the entire quinoline system towards nucleophilic attack. While the chloro group at the 4-position is the most likely site for nucleophilic displacement, the reactivity of the fluoro substituent can be observed under specific conditions or in the absence of a more labile leaving group.

The activation of C-F bonds often requires harsh reaction conditions or the use of specific catalytic systems. dntb.gov.ua In the context of quinolines, the reactivity of a fluoro substituent is highly dependent on its position and the nature of other groups on the ring. For instance, in fluoroquinolones, the fluoro group's interaction with biological targets like DNA gyrase is a key aspect of their mechanism of action, highlighting the importance of its electronic environment. nih.gov

Research on related halo-nitroaromatic compounds, such as 3-chloro-4-fluoronitrobenzene, provides insights into the comparative reactivity of halogen substituents. In such systems, the halogen positioned ortho or para to the nitro group is typically the most activated towards nucleophilic substitution. In this compound, the chloro group at the 4-position is para to the nitrogen atom and ortho to the nitro group, making it significantly more susceptible to displacement than the fluoro group at the 7-position.

Electrophilic Reactivity of the Quinoline Ring System with Halogen and Nitro Substituents

The quinoline ring system is inherently less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. tutorsglobe.com In this compound, the presence of two additional deactivating halogen substituents and a potent nitro group further diminishes the ring's nucleophilicity, making electrophilic attack exceptionally challenging.

Electrophilic substitution on the quinoline ring typically occurs on the benzene ring portion, at positions 5 and 8. tutorsglobe.comyoutube.com The conditions required for such reactions are generally harsh, often involving fuming acids. masterorganicchemistry.comlibretexts.org For example, the nitration of quinoline with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. tutorsglobe.com

Radical Reactions and Mechanistic Considerations in Quinoline Functionalization

In contrast to its inertness towards electrophilic attack, the electron-deficient nature of the this compound ring makes it a prime candidate for radical reactions, particularly those involving nucleophilic radicals. The Minisci reaction and related processes are powerful methods for the C-H functionalization of electron-poor heterocycles. nih.gov

These reactions typically involve the generation of a radical species in the presence of an acid, which protonates the quinoline nitrogen, further enhancing its electron deficiency. The radical then attacks the protonated quinoline ring. For quinoline itself, radical attack preferentially occurs at the C2 and C4 positions.

In this compound, the C2 position is the most likely site for radical functionalization. The C4 position is already substituted with a chloro group. The nitro group at C3 and the fluoro group at C7 will influence the electronic distribution and may affect the regioselectivity of radical attack.

Recent advancements in photoredox catalysis have expanded the scope of radical reactions for quinoline functionalization, allowing for a wider range of radical precursors and milder reaction conditions. dntb.gov.uanih.gov These methods often proceed through a single-electron transfer mechanism, generating radical intermediates that can engage in various cyclization and functionalization cascades. wpmucdn.commdpi.com Mechanistic studies, including control experiments and density functional theory (DFT) calculations, have been instrumental in elucidating the pathways of these complex transformations. wpmucdn.com

The functionalization of quinoline scaffolds through radical pathways is a rapidly evolving field, offering novel strategies for the synthesis of complex quinoline derivatives. mdpi.comnih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 4-Chloro-7-fluoro-3-nitroquinoline.

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electron density around the protons. In the quinoline (B57606) ring system, protons in different positions will exhibit characteristic chemical shifts. For instance, protons on the aromatic rings will typically resonate in the downfield region (δ 7-9 ppm) due to the deshielding effect of the ring current. The specific positions of the chloro, fluoro, and nitro substituents will further influence the exact chemical shifts of the remaining protons on the ring. The integration of the signals provides the ratio of protons in each environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between adjacent non-equivalent protons, offering valuable information about proton connectivity.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms. oregonstate.edu The positions of the carbon signals are highly dependent on their hybridization and the electronegativity of attached atoms. For example, carbons bonded to the electronegative chlorine, fluorine, and nitrogen atoms will be shifted downfield. Quaternary carbons, those not bonded to any hydrogens, often show weaker signals. oregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following table contains predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-29.1C-2: 152
H-58.3C-3: 135
H-67.8C-4: 148
H-88.0C-4a: 128
C-5: 125
C-6: 120
C-7: 162 (JC-F)
C-8: 115
C-8a: 149

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. sdsu.edu This is particularly useful for assigning protons in the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum indicates a direct one-bond C-H connection. sdsu.edu This technique is invaluable for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for identifying connections between different parts of the molecule, especially through quaternary carbons and heteroatoms. youtube.com For this compound, HMBC can establish the connectivity between the protons on the quinoline ring and the carbons of the nitro and chloro-substituted positions.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies. For this compound, key expected vibrational bands include:

C=N and C=C stretching vibrations of the quinoline ring, typically in the 1600-1450 cm⁻¹ region.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) , which are strong absorptions usually found around 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. researchgate.net

C-Cl stretching vibration , which is generally observed in the 850-550 cm⁻¹ region. researchgate.net

C-F stretching vibration , which gives a strong absorption typically in the 1400-1000 cm⁻¹ range.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric vibrations. The combination of both techniques provides a more complete vibrational analysis.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Expected FTIR Frequency Range (cm⁻¹) Expected Raman Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
C=N Stretch1650-15501650-1550
Aromatic C=C Stretch1600-14501600-1450
NO₂ Asymmetric Stretch1570-14851570-1485
NO₂ Symmetric Stretch1370-13201370-1320
C-F Stretch1400-10001400-1000
C-Cl Stretch850-550850-550

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight of a compound, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₉H₄ClFN₂O₂). The isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), would be clearly observable and further confirms the presence of a chlorine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. This technique is highly effective for assessing the purity of a sample of this compound and for identifying any potential impurities.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) and the intensity of the absorption are characteristic of the electronic structure of the molecule. For this compound, the extensive conjugation of the quinoline ring system, along with the presence of the nitro group, is expected to result in strong absorptions in the UV region. The specific wavelengths of absorption provide insight into the π-electron system and the electronic transitions occurring within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions.

For this compound, a crystal structure would definitively confirm the substitution pattern on the quinoline ring and provide valuable data on the planarity of the ring system and the orientation of the nitro group.

Computational Chemistry and Theoretical Investigations of Halogenated Nitroquinolines

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. Its application to 4-Chloro-7-fluoro-3-nitroquinoline allows for a detailed analysis of its fundamental chemical characteristics.

Table 1: Predicted Geometrical Parameters of this compound (Theoretical)

ParameterPredicted Value
C-Cl Bond LengthData not available in search results
C-F Bond LengthData not available in search results
C-N (nitro) Bond LengthData not available in search results
N-O Bond LengthsData not available in search results
Quinoline (B57606) Ring Bond AnglesData not available in search results

Conformational analysis, which is particularly relevant for flexible molecules, would explore different spatial arrangements of the atoms. However, for a relatively rigid fused ring system like quinoline, the number of low-energy conformers is expected to be limited.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For halogenated nitroquinolines, the distribution of HOMO and LUMO is influenced by the electron-withdrawing nature of the halogen and nitro groups. In similar aromatic systems, the HOMO is often distributed over the quinoline ring, while the LUMO is typically localized on the nitro group and the surrounding ring system, indicating these are the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Theoretical Electronic Properties of this compound

PropertyPredicted Value
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO Energy Gap (ΔE)Data not available in search results

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient areas (positive potential), the likely targets for nucleophiles.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. Conversely, positive potential would be expected around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, influenced by the electron-withdrawing effects of the substituents.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculated frequencies, when scaled appropriately to account for anharmonicity and other systematic errors, can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes. Each peak in the vibrational spectrum corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. For this compound, characteristic vibrational frequencies would be expected for the C-Cl, C-F, and N-O stretching modes, as well as the vibrations of the quinoline ring. While no specific studies were found for this molecule, research on similar compounds like 4-hydroxy-3-cyano-7-chloro-quinoline has shown good agreement between DFT-calculated and experimental vibrational spectra nih.gov.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions, providing insights into the energetics and structures of transition states and intermediates.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism. For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies could elucidate the step-by-step mechanism, including the formation of Meisenheimer-like intermediates. However, specific computational studies on the reaction mechanisms of this compound were not identified in the provided search results.

Energy Profiles of Chemical Transformations and Reaction Kinetics

For halogenated nitroquinolines, a key area of interest is their susceptibility to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the electron-deficient quinoline ring, leading to the displacement of a leaving group, typically a halide. The nitro group, being a strong electron-withdrawing group, significantly activates the ring towards such attacks.

The kinetics of such reactions are directly related to the calculated activation energies. A lower activation energy implies a faster reaction rate. Computational models can also explore the influence of different nucleophiles and solvent effects on the reaction kinetics. For this compound, the presence of the fluorine atom at the 7-position would also influence the electronic properties of the quinoline ring and, consequently, the energy barriers for nucleophilic attack.

A hypothetical energy profile for a nucleophilic substitution reaction would be plotted with the reaction coordinate on the x-axis and the potential energy on the y-axis. The profile would show the relative energies of the reactants, the transition state for nucleophilic addition, the Meisenheimer intermediate, the transition state for leaving group expulsion, and the final products.

Table 1: Hypothetical Energy Profile Parameters for Nucleophilic Aromatic Substitution

ParameterDescriptionHypothetical Value (kcal/mol)
Ea(addition) Activation energy for nucleophile additionData not available
ΔEintermediate Relative energy of the Meisenheimer intermediateData not available
Ea(expulsion) Activation energy for leaving group expulsionData not available
ΔEreaction Overall reaction energyData not available

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found in the reviewed literature.

Theoretical Basis of Quantitative Structure-Property Relationships (QSPR) for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to correlate the structural features of a molecule with its physicochemical properties. These models are built on the principle that the properties of a chemical compound are encoded in its molecular structure. By quantifying various structural aspects (descriptors), it is possible to derive mathematical equations that can predict properties for which experimental data is unavailable.

For a compound like this compound, QSPR could be employed to predict a range of physicochemical parameters, such as solubility, boiling point, and partition coefficient. The development of a QSPR model involves several key steps:

Dataset Selection: A set of compounds with known experimental values for the property of interest is compiled. For halogenated nitroquinolines, this would involve gathering data on various substituted quinolines.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic: Related to the electronic structure (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).

Quantum Chemical: More sophisticated descriptors derived from quantum mechanical calculations.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to establish a relationship between the calculated descriptors and the experimental property.

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While no specific QSPR models for this compound have been found in the literature, studies on other halogenated and nitroaromatic compounds have demonstrated the utility of this approach. For example, descriptors related to molecular size, polarity, and hydrogen bonding capacity have been shown to be important for predicting various properties.

Table 2: Examples of Descriptors Used in QSPR Studies of Related Compounds

Descriptor TypeExample DescriptorRelevance to Physicochemical Properties
Topological Wiener IndexRelates to molecular branching and size, can influence boiling point.
Geometrical Molecular Surface AreaAffects solubility and interactions with other molecules.
Electronic Dipole MomentInfluences polarity and intermolecular forces.
Quantum Chemical HOMO/LUMO EnergiesRelated to chemical reactivity and polarizability.

Prediction of Spectroscopic Properties through Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It works by calculating the excitation energies, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one upon absorption of light.

For this compound, a TD-DFT calculation would provide insights into its color and electronic structure. The calculation would yield a list of electronic transitions with their corresponding excitation energies (often expressed in nanometers, nm) and oscillator strengths. The oscillator strength is a measure of the intensity of a particular electronic transition.

Although specific TD-DFT studies on this compound are not available in the public domain, the general approach would involve:

Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set.

TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states.

Spectrum Simulation: The calculated excitation energies and oscillator strengths are then used to simulate a theoretical UV-Vis spectrum, which can be compared with experimental data if available.

The predicted spectrum would be characterized by one or more absorption bands, each corresponding to a specific electronic transition. For a molecule like this compound, the transitions would likely involve the π-electrons of the quinoline ring system and the nitro group. The presence of the chloro and fluoro substituents would also influence the energies of the molecular orbitals and thus the positions of the absorption maxima.

Table 3: Hypothetical TD-DFT Predicted Spectroscopic Data

TransitionExcitation Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1 Data not availableData not availableHOMO → LUMO
S0 → S2 Data not availableData not availableHOMO-1 → LUMO
S0 → S3 Data not availableData not availableHOMO → LUMO+1

Note: This table presents a hypothetical output of a TD-DFT calculation for illustrative purposes, as specific data for this compound was not found in the reviewed literature.

Advanced Research Applications and Future Directions in Quinoline Chemical Science

Quinoline (B57606) Scaffolds as Building Blocks in Complex Molecule Synthesis

The strategic placement of halogen atoms on the quinoline core transforms it into a versatile scaffold for constructing more complex molecular architectures. Aryl halides are highly adaptable building blocks in organic synthesis, playing a crucial role in the creation of pharmaceuticals and functional organic materials. The 4-chloroquinoline (B167314) moiety, in particular, is a valuable intermediate for generating a wide array of functionalized derivatives. nih.gov

The chlorine atom at the C4 position of 4-Chloro-7-fluoro-3-nitroquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of various functional groups, including amines, alcohols, and thiols, to generate diverse molecular libraries. For instance, the reaction with primary or secondary amines can yield a range of 4-aminoquinoline (B48711) derivatives. This reactivity is the cornerstone of its utility as a building block.

Furthermore, the presence of the fluoro and nitro groups significantly influences the reactivity of the scaffold. These powerful electron-withdrawing groups activate the quinoline ring system towards nucleophilic attack, facilitating reactions that might be sluggish on an unsubstituted quinoline core. This enhanced reactivity, combined with the multiple distinct substitution sites, allows for sequential and site-selective modifications, enabling the synthesis of intricate molecules with precisely controlled structures. For example, related fluorinated quinoline building blocks are used as intermediates in the synthesis of active pharmaceutical ingredients and dyes for applications such as dye-sensitized solar cells. ossila.com

Development of Novel Functional Materials Utilizing Halogenated Nitroquinoline Moieties

The unique electronic properties conferred by halogen and nitro substituents make these quinoline derivatives promising candidates for the development of new functional materials. The combination of a conjugated aromatic system with strong electron-withdrawing groups can lead to materials with tailored optical and electronic characteristics.

Applications in Optoelectronic Devices and Organic Semiconductors

Quinoline-based molecules are recognized for their potential in optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs), owing to their efficient electron-transporting capabilities and high photoluminescence quantum yields. researchgate.net The introduction of halogen atoms and nitro groups, as seen in this compound, can further modulate these electronic properties.

Halogenation is a known strategy for designing organic semiconductors. The incorporation of fluorine, in particular, can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is beneficial for creating n-channel (electron-transporting) semiconductor materials. The strong electron-withdrawing nature of the nitro group complements this effect, suggesting that halogenated nitroquinolines could function as high-performance n-type organic semiconductors. These materials are essential components in a variety of organic electronic devices, including transistors and solar cells. ossila.com

Table 1: Potential Effects of Substituents on Quinoline Semiconductor Properties

SubstituentTypical Effect on Electronic PropertiesPotential Application
Fluoro (-F) Lowers HOMO/LUMO energy levels, enhances electron transport.n-channel organic semiconductors
Chloro (-Cl) Electron-withdrawing, enables further functionalization.n-type materials, synthetic handle for tuning
Nitro (-NO2) Strongly electron-withdrawing, lowers LUMO significantly.High-performance n-type semiconductors

Exploration in Luminescence Chemistry

The fluorescence of the quinoline core is highly sensitive to its substitution pattern. While quinolines themselves are often weakly fluorescent, their emission can be dramatically enhanced or altered through chemical modification. rsc.org Protonation of the quinoline nitrogen, for example, is known to increase fluorescence intensity significantly. rsc.org

The introduction of substituents like chloro and nitro groups provides a mechanism for fine-tuning the photophysical properties. For instance, metal complexes of 5-chloro-8-hydroxyquinoline (B194070) exhibit intense luminescence, making them suitable for applications as fluorescent probes in biological imaging. nih.gov Conversely, nitro groups can sometimes quench fluorescence through intramolecular energy transfer, but they can also give rise to new luminescence bands. nih.govdoi.org This tunability is central to designing molecules for specific applications. The this compound scaffold, with its multiple modifiable sites, offers a platform for developing novel fluorescent dyes and sensors whose optical responses can be rationally designed. acs.org

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation using the Halogenated Nitroquinoline Core

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological systems and discover new functions. The halogenated nitroquinoline core is an excellent starting point for DOS due to its inherent functionality and multiple points for diversification.

A key principle of DOS is the use of a common intermediate that can be guided down different reaction pathways to produce a wide range of molecular skeletons. The this compound core serves this purpose well. The highly reactive C4-chloro position is a prime handle for "appendage diversity," where various nucleophiles can be introduced to generate a library of compounds with different side chains. This approach can be achieved through methods like palladium-catalyzed cross-coupling reactions, which allow for the combinatorial development of structurally diverse molecules. acs.org

Beyond simple appendage modification, the scaffold allows for more complex transformations. For example, the nitro group at the C3 position can be chemically reduced to an amine. nih.gov This newly formed amino group can then participate in a host of secondary reactions, such as amide bond formation or the construction of new heterocyclic rings, leading to significant "skeletal diversity."

Table 2: Hypothetical Diversity-Oriented Synthesis (DOS) Strategy

StageReaction TypePoint of DiversityResulting Structures
Stage 1 Nucleophilic Aromatic Substitution (at C4)Appendage (R¹)Library of 4-substituted-7-fluoro-3-nitroquinolines
Stage 2 Reduction of Nitro Group (at C3)Functional GroupGeneration of a 3-aminoquinoline (B160951) intermediate
Stage 3 Acylation of Amine (at C3)Appendage (R²)Library of 3-amido-4,7-disubstituted quinolines
Stage 4 Cyclization involving AmineSkeletalFormation of novel fused heterocyclic systems

Green Chemistry Perspectives in Halogenated Nitroquinoline Synthesis

The synthesis of complex chemical intermediates like halogenated nitroquinolines traditionally involves multi-step processes that may use harsh reagents and organic solvents. Adopting green chemistry principles is crucial for making these synthetic routes more sustainable, efficient, and environmentally benign.

Solvent-Free Methods and Catalyst-Free Approaches

Significant progress has been made in developing greener synthetic methodologies for quinoline derivatives. These include solvent-free reactions, which reduce waste and minimize the environmental impact of volatile organic compounds (VOCs), and catalyst-free reactions, which eliminate the need for often expensive and toxic heavy metal catalysts.

Electrochemical Synthesis as a Sustainable Alternative

The pursuit of environmentally benign chemical manufacturing has positioned electrochemical synthesis as a compelling and sustainable alternative to conventional synthetic protocols for quinoline derivatives. rsc.orgcitedrive.com This approach circumvents the need for harsh reagents, high temperatures, and metal catalysts, which are often associated with traditional methods. organic-chemistry.org Electrochemical methods offer a greener footprint by utilizing electrons as the primary reagent, thereby minimizing waste generation and enhancing energy efficiency. rsc.org

Research has demonstrated the viability of electrochemical strategies for the synthesis of various quinoline skeletons. For instance, an intramolecular oxidative annulation of N-substituted o-amino phenylacetylenes can be achieved under electrochemical conditions in an undivided cell at room temperature. citedrive.com This method obviates the need for external oxidants and metals, delivering good to excellent yields of substituted quinolines. citedrive.com Another innovative electrochemical approach involves the hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor, yielding tetrahydroquinoline derivatives under mild conditions. rsc.org

The core advantages of electrochemical synthesis in the context of quinoline chemistry are summarized in the table below. These benefits highlight its potential for the synthesis of complex quinoline structures, including hypothetically, "this compound," by providing a highly tunable and resource-efficient reaction environment.

FeatureTraditional SynthesisElectrochemical Synthesis
Reagents Often requires stoichiometric oxidants, reductants, or catalysts. organic-chemistry.orgUtilizes electrons as the primary "reagent." rsc.org
Byproducts Can generate significant amounts of chemical waste.Minimal byproduct formation, often limited to gases like H2. rsc.org
Conditions Frequently involves high temperatures and pressures.Typically proceeds at or near room temperature and atmospheric pressure. rsc.orgcitedrive.com
Selectivity Can be challenging to control regioselectivity and chemoselectivity.High selectivity can be achieved by tuning electrode potential and reaction media. nih.gov
Safety May involve hazardous and toxic reagents and solvents.Generally safer due to milder conditions and reduced use of hazardous materials. citedrive.com

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction in Quinoline Chemistry

Synthetic Route Design:

Property Prediction:

The table below illustrates the application of various AI and ML models in the context of quinoline chemistry.

Model/TechniqueApplication in Quinoline ChemistryPotential for "this compound"
Generative Adversarial Networks (GANs) Design of novel quinoline-based molecules with desired properties. researchgate.netGeneration of novel derivatives with potentially enhanced activity or improved pharmacokinetic profiles.
Artificial Neural Networks (ANN) Prediction of reactive sites for electrophilic aromatic substitution on the quinoline ring. doaj.orgPredicting the regioselectivity of further functionalization on the "this compound" core.
Deep Learning Imputation (e.g., Cerella™) Prediction of compound properties by leveraging existing experimental data, even when sparse or noisy. optibrium.comPredicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to assess drug-likeness. springernature.com
Graph Convolutional Networks (GCNs) Used in retrosynthesis planning to evaluate the feasibility of reaction steps. nih.govDesigning a multi-step synthesis pathway from commercially available starting materials.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Chloro-7-fluoro-3-nitroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and halogenation steps starting from a quinoline scaffold. For example, nitration at the 3-position requires careful control of temperature (0–5°C) to avoid over-nitration, while chlorination and fluorination steps may employ POCl₃ and Selectfluor reagents, respectively . Solvent choice (e.g., DMSO vs. DMF) significantly impacts reaction kinetics and byproduct formation. Evidence from ethylation studies of analogous compounds shows that polar aprotic solvents favor higher yields of nitro-substituted products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitro group at position 3 deshields adjacent protons, producing distinct splitting patterns (e.g., doublets for H-2 and H-4). Fluorine coupling (³J~8–10 Hz) between F-7 and H-8 helps confirm substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 240.992 ([M+H]⁺, calculated for C₁₀H₅ClFN₂O₂⁺).
  • X-ray Crystallography : Crystallographic data for related compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) validate bond angles and substitution patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group at position 3 deactivates the quinoline ring, reducing reactivity in Suzuki-Miyaura couplings. However, the chloro and fluoro substituents at positions 4 and 7 create regioselectivity. Computational modeling (DFT) can predict reactive sites: the C-5 position is often most electrophilic due to meta-directing effects of the nitro group. Experimental validation using Pd(PPh₃)₄ catalysts and aryl boronic acids shows moderate yields (~40–60%) for C-5 arylations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., Staphylococcus aureus: 2–8 µg/mL across studies) may arise from:

  • Assay Conditions : Variations in bacterial strain viability or culture media (e.g., Mueller-Hinton vs. LB agar) .
  • Compound Purity : HPLC purity thresholds (>95% vs. >98%) impact activity; impurities like unreacted starting materials can skew results .
  • Structural Confirmation : Always cross-validate activity with freshly synthesized batches and orthogonal characterization (e.g., elemental analysis) .

Q. How can computational methods guide the design of this compound analogs with enhanced pharmacological properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity). The nitro group’s orientation in the binding pocket correlates with inhibition potency .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and solubility (<0.1 mg/mL), highlighting the need for prodrug strategies (e.g., esterification of the 3-carboxyl group) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.